4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
CAS No.: 941265-44-7
Cat. No.: VC11873995
Molecular Formula: C19H18N4O4S
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941265-44-7 |
|---|---|
| Molecular Formula | C19H18N4O4S |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C19H18N4O4S/c1-23(2)28(24,25)16-10-4-13(5-11-16)18-22-17(12-20)19(27-18)21-14-6-8-15(26-3)9-7-14/h4-11,21H,1-3H3 |
| Standard InChI Key | FWSICXCLMAWXHR-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s IUPAC name, 4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide, reflects its tripartite structure:
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Benzenesulfonamide backbone: A benzene ring substituted with a dimethylsulfonamide group at position 1.
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1,3-Oxazole heterocycle: Positioned at the para-site of the benzene ring, this five-membered ring contains nitrogen and oxygen atoms.
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Substituents:
The SMILES string, CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N, confirms this arrangement .
Spectroscopic and Computational Data
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Molecular formula: C<sub>19</sub>H<sub>18</sub>N<sub>4</sub>O<sub>4</sub>S .
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Hydrogen bond donors/acceptors: 1 donor (N–H) and 9 acceptors (S=O, C≡N, OCH<sub>3</sub>, oxazole N/O) .
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Polar surface area: 84.9 Ų, suggesting moderate membrane permeability .
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logP/logD: Estimated at 3.25, indicative of balanced lipophilicity for cellular uptake .
| Property | Value |
|---|---|
| Molecular Formula | C<sub>19</sub>H<sub>18</sub>N<sub>4</sub>O<sub>4</sub>S |
| Molecular Weight (g/mol) | 398.4 |
| logP | 3.25 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area (Ų) | 84.9 |
Synthesis and Derivatives
Synthetic Routes
While explicit details for this compound are scarce, analogous 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides are synthesized via:
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Oxazole formation: Cyclocondensation of α-haloketones with cyanamide derivatives.
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Sulfonylation: Reaction of intermediate amines with sulfonyl chlorides .
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Functionalization: Introduction of the 4-methoxyphenylamino group via nucleophilic aromatic substitution or Ullmann coupling .
Structural Analogues
Compound D434-0614 (ChemDiv), a related analogue, replaces the dimethylsulfonamide with diethylsulfonamide and modifies the oxazole substituents, yielding a molecular weight of 440.52 g/mol and logP of 3.25 . Such tweaks alter pharmacokinetics without compromising the oxazole-sulfonamide pharmacophore.
Biological Activity and Mechanisms
Anticancer Profiling
In NCI-60 screenings, structurally similar compounds (e.g., derivatives 2, 3, and 9) exhibited broad-spectrum antiproliferative activity:
| Compound | Mean GI<sub>50</sub> (µM) | Notable Cell Lines |
|---|---|---|
| 2 | 77 | Leukemia (SR), Renal (A498) |
| 3 | 70 | Breast (MDA-MB-468) |
| 9 | 75 | CNS (SF-539) |
Mechanistically, sulfonamides often inhibit carbonic anhydrases or histone deacetylases (HDACs), while oxazoles modulate kinase signaling . The cyano group may enhance target binding via dipole interactions .
Selectivity and Toxicity
Pharmacokinetic and Physicochemical Profiling
Solubility and Permeability
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Aqueous solubility (logSw): Predicted -3.52, indicating poor solubility, necessitating formulation aids .
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Permeability: Moderate (logD ~3.25) suggests adequate passive diffusion across biological membranes .
Metabolic Stability
The methoxy group may undergo O-demethylation via cytochrome P450 enzymes, while the sulfonamide is resistant to hydrolysis. Oxazole ring metabolism remains unexplored but could involve ring-opening under oxidative conditions .
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